molecular formula C17H19FN2O4S2 B2791556 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946215-48-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2791556
CAS No.: 946215-48-1
M. Wt: 398.47
InChI Key: BIVNUCZTDUNJPI-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central isothiazolidine dioxide ring fused to a substituted phenyl group. This compound exhibits structural features common to bioactive sulfonamides, including fluorinated aromatic rings and methyl substituents, which are often associated with enhanced metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-12-4-5-14(20-8-3-9-25(20,21)22)11-17(12)19-26(23,24)15-6-7-16(18)13(2)10-15/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVNUCZTDUNJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. However, as of now, comprehensive scientific literature specifically detailing its biological activity is limited. This article aims to compile available information regarding the compound's structure, potential mechanisms of action, and related compounds that may provide insights into its biological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Dioxidoisothiazolidin moiety : This part of the molecule may contribute to various biological interactions.
  • Sulfonamide group : Known for its antibacterial properties, sulfonamides are often involved in enzyme inhibition.
  • Fluorinated aromatic rings : The presence of fluorine can enhance metabolic stability and bioactivity.

The molecular formula of this compound is C17H18FN2O3SC_{17}H_{18}F_{N_2}O_3S with a molecular weight of approximately 348.39 g/mol.

While specific studies on this compound are scarce, insights can be drawn from related compounds. For instance, sulfonamides generally act by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This mechanism could be hypothesized for the current compound as well.

Related Compounds and Biological Activity

Research on structurally similar compounds provides a framework for understanding potential biological activities. For example:

Compound NameStructure FeaturesBiological Activity
Benzylidene-3-methyl-2-thiazolidinoneContains thiazolidinone ringExhibits anti-melanogenic effects by inhibiting tyrosinase activity
4-Fluorobenzamide derivativesSimilar sulfonamide structureKnown for anti-inflammatory and antibacterial properties

These analogs suggest that compounds with similar structural features may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.

Case Studies and Experimental Findings

Currently, no specific case studies have been published focusing exclusively on this compound. However, the exploration of its analogs has yielded some pertinent findings:

  • Tyrosinase Inhibition : Several studies have reported that compounds with similar structures inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : Some related compounds have demonstrated antioxidant properties, indicating possible protective effects against oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares key motifs with other sulfonamide derivatives synthesized for pharmaceutical research. Below is a detailed comparison based on structural, synthetic, and inferred pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Reported Activity/Application Synthesis Route (Key Reagents)
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide (Target) ~407.4* Isothiazolidine dioxide, fluorophenyl, methyl Inferred kinase modulation (structural analogy) Likely Suzuki coupling or sulfonylation
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Chromenone, pyrazolopyrimidine, sulfonamide Kinase inhibition (e.g., JAK/STAT pathway) Palladium-catalyzed cross-coupling
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 601.1 Benzamide, fluorophenyl, chromenone Anticancer (apoptosis induction) Boronic acid coupling, amide formation

Notes:

  • Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C₁₈H₁₈F₃N₂O₃S₂).
  • Sulfonamide vs. Benzamide : The target’s sulfonamide group may enhance solubility compared to the benzamide derivatives, which are more lipophilic and prone to slower metabolic clearance.

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis likely employs sulfonylation or cross-coupling reactions, similar to patented analogs. However, the isothiazolidine dioxide moiety may require specialized oxidation steps (e.g., using mCPBA) for sulfone formation .

Pharmacological Inference : Fluorinated aromatic rings in sulfonamides are associated with improved membrane permeability and target engagement. The methyl group at the 3-position of the benzene ring may sterically hinder CYP450-mediated metabolism, extending half-life .

Thermal Stability : While the target compound’s melting point is unreported, analogs like Example 53 in the patent exhibit MP 175–178°C, suggesting that sulfonamide derivatives generally possess moderate thermal stability suitable for oral formulations .

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